![molecular formula C19H18F3N5O5S B2766732 3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 941977-62-4](/img/structure/B2766732.png)
3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
This compound is a derivative of nitrophenylpiperazine . Nitrophenylpiperazine derivatives have been studied for their potential as tyrosinase inhibitors . Tyrosinase is an enzyme that plays a crucial role in the synthesis of melanin, a pigment found in the skin, eyes, and hair .
Synthesis Analysis
The synthesis of similar compounds involves the interaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The resulting amidrazones undergo intramolecular cyclization mediated by polyphosphoric acid (PPA) to yield the final product .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using 1H-NMR, 13C-NMR, CNH, and IR techniques . For example, one of the compounds in the series was characterized by 1H-NMR (DMSO-d6) and 13C-NMR (CDCl3) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, one of the compounds in the series was characterized by its melting point and UV max .Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and biological activities of derivatives of 1,2,4-benzothiadiazine, showcasing their potential in medicinal applications. For example, derivatives of 1,2,4-benzothiadiazine have been synthesized and evaluated for their blood pressure-lowering effects in animal models, highlighting their potential as antihypertensive agents (Dillard et al., 1980). Additionally, novel compounds incorporating the piperazine linker have shown significant antibacterial efficacies, indicating their utility in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Antihypertensive and Antimicrobial Applications
The benzothiadiazine derivatives, including those with piperazine moieties, have been studied for their antihypertensive and antimicrobial properties. Some compounds have shown promise as potential antihypertensive agents due to their alpha-adrenoceptor affinity (Cecchetti et al., 2000), while others have demonstrated significant activity against microorganisms, highlighting their antimicrobial potential (Sharma, Kumar, & Vats, 2011).
Central Pharmacological Activity
Piperazine derivatives are recognized for their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic agents. This underscores the versatility of piperazine-based compounds in therapeutic settings, offering insights into their potential applications in mental health treatment (Brito et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O5S/c20-19(21,22)12-1-6-16-15(11-12)23-17(24-33(16,31)32)18(28)26-9-7-25(8-10-26)13-2-4-14(5-3-13)27(29)30/h1-6,11,17,23-24H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNBVNITXXKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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